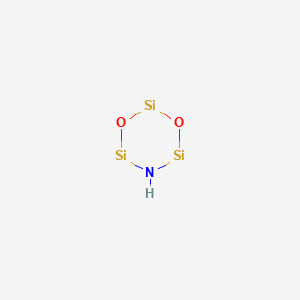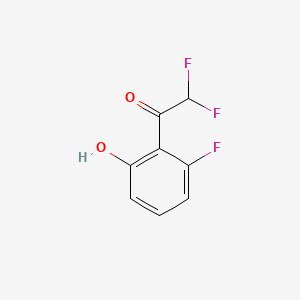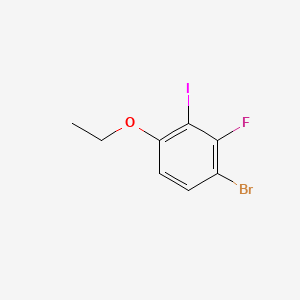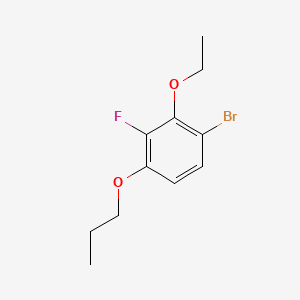
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene is an organic compound with the molecular formula C11H14BrFO2 and a molecular weight of 277.13 g/mol It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and propoxy groups
Méthodes De Préparation
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene typically involves the substitution reactions on a benzene ring. One common method is the bromination of 2-ethoxy-3-fluoro-4-propoxybenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-ethoxy-3-fluoro-4-propoxybenzene. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and propoxy groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-propoxybenzene: This compound lacks the ethoxy group, which may affect its reactivity and applications.
1-Bromo-4-chloro-2-fluoro-3-propoxybenzene:
1-Bromo-3-fluorobenzene: This simpler compound lacks both the ethoxy and propoxy groups, making it less versatile in chemical synthesis.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrFO2 |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
1-bromo-2-ethoxy-3-fluoro-4-propoxybenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-3-7-15-9-6-5-8(12)11(10(9)13)14-4-2/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
PVCRICDKABULTO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)Br)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
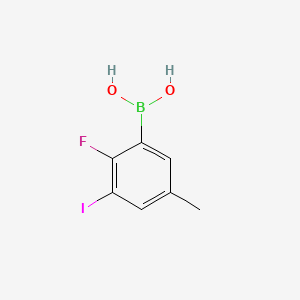
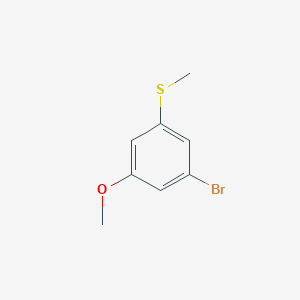

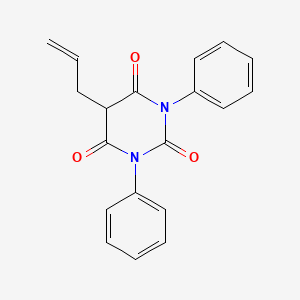

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)

